6-O-Galloylglucose

Übersicht

Beschreibung

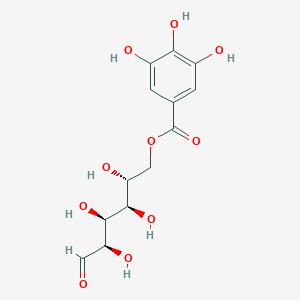

6-O-Galloylglucose is a naturally occurring compound classified as a gallotannin. It is a hydrolyzable tannin found in various plants and herbs. The compound consists of a glucose molecule esterified with a gallic acid moiety at the 6th position. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthesis of 6-O-Galloylglucose involves the esterification of gallic acid with glucose. The primary pathway starts with the formation of 1-O-galloyl-β-D-glucose (β-glucogallin) via the esterification of gallic acid and activated UDP-glucose. This compound serves as the main acyl donor in the formation of other higher galloylated glucoses .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources rich in gallotannins. The extraction process may include solvent extraction, followed by purification using chromatographic techniques. Enzymatic methods are also employed to enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 6-O-Galloylglucose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Hydrolysis: Acidic or enzymatic hydrolysis can break the ester bond, releasing gallic acid and glucose.

Esterification: It can form higher galloylated glucoses through further esterification with additional gallic acid units.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., tannase) are used for hydrolysis.

Esterification: Catalysts such as sulfuric acid or specific acyltransferases are used for esterification reactions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Hydrolysis Products: Gallic acid and glucose.

Esterification Products: Higher galloylated glucoses such as 1,2,3,4,6-penta-O-galloylglucose.

Wissenschaftliche Forschungsanwendungen

6-O-Galloylglucose has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other gallotannins and polyphenolic compounds.

Biology: Studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.

Medicine: Investigated for its anticancer properties, particularly its ability to inhibit tumor growth and metastasis.

Industry: Utilized in the food and pharmaceutical industries for its preservative and health-promoting properties

Wirkmechanismus

The mechanism of action of 6-O-Galloylglucose involves multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

Anticancer Activity: Induces apoptosis, inhibits angiogenesis, and modulates signaling pathways such as p53, Stat3, and Nrf-2

Vergleich Mit ähnlichen Verbindungen

6-O-Galloylglucose is unique among gallotannins due to its specific esterification at the 6th position of glucose. Similar compounds include:

1,2,3,4,6-Penta-O-galloylglucose: A higher galloylated glucose with five gallic acid units.

1,6-Di-O-galloyl-β-D-glucose: A digalloylated glucose with two gallic acid units.

1,2,6-Tri-O-galloyl-β-D-glucose: A trigalloylated glucose with three gallic acid units .

These compounds share similar biological activities but differ in their degree of galloylation and specific biological effects.

Biologische Aktivität

Introduction

6-O-Galloylglucose, also known as 1,2,3,4,6-penta-O-galloyl-D-glucose (PGG), is a polyphenolic compound derived from various plants. It is part of a broader class of compounds known as gallotannins, which are recognized for their diverse biological activities. This article explores the biological activities of this compound, emphasizing its anti-cancer, anti-diabetic, and anti-obesity properties based on recent studies.

This compound is characterized by multiple galloyl groups attached to a glucose molecule. This unique structure contributes to its potent biological activities. The mechanisms through which PGG exerts its effects include:

- Anti-cancer Activity : PGG has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. It acts through several molecular pathways, including:

- Anti-diabetic Effects : PGG enhances glucose uptake and improves insulin sensitivity. In animal models, it has demonstrated the ability to lower blood glucose levels and improve metabolic parameters associated with diabetes .

- Anti-obesity Properties : PGG interrupts the adipocyte lifecycle by inducing apoptosis in preadipocytes and inhibiting lipid accumulation. Studies have shown that it can reduce body fat in diet-induced obesity models by modulating endocrine hormone levels related to fat metabolism .

Anti-Cancer Activity

Numerous studies have highlighted the potential of this compound as an anti-cancer agent:

- In Vitro Studies : PGG exhibited significant cytotoxicity against various cancer cell lines, including K562 (leukemia), HeLa (cervical), and HL-60 (leukemia) cells, with inhibition rates ranging from 64.2% to 92.9% at concentrations of 100 μg/mL . The IC50 values varied between 17.2 μM to 124.7 μM depending on the cell line tested.

- In Vivo Studies : Animal models have shown that PGG can inhibit tumor growth without significant toxicity to normal tissues. For instance, it has been effective against prostate cancer and lung cancer in preclinical models .

Anti-Diabetic Activity

The anti-diabetic effects of PGG have been documented through various mechanisms:

- Glucose Metabolism : In diabetic mice models, PGG improved glucose tolerance and insulin sensitivity. It increased serum levels of adiponectin and decreased triglyceride levels in adipose tissue .

- Mechanistic Insights : The compound enhances glucose uptake in muscle cells while reducing hepatic glucose production, thereby contributing to overall improved glycemic control in diabetic conditions .

Anti-Obesity Effects

Recent studies have focused on the role of PGG in obesity management:

- Adipocyte Lifecycle Interruption : PGG treatment led to reduced viability in preadipocytes and inhibited their differentiation into mature adipocytes. This was linked to decreased fat accumulation and improved metabolic profiles in diet-induced obesity models .

- Hormonal Regulation : PGG administration resulted in altered levels of key hormones involved in metabolism, such as leptin and glucagon-like peptide-1 (GLP-1), which are crucial for energy homeostasis .

Summary of Biological Activities

In Vitro Cytotoxicity Results

| Cell Line | Concentration (μg/mL) | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| K562 | 100 | 64.2 | 17.2 |

| HeLa | 100 | 92.9 | 124.7 |

| HL-60 | 100 | Variable | Variable |

Case Study 1: Anti-Cancer Efficacy

In a study examining the effects of PGG on prostate cancer cells, researchers found that treatment with PGG led to significant apoptosis induction through p53 activation pathways. The study demonstrated that PGG could inhibit tumor growth effectively without causing harm to surrounding healthy tissues .

Case Study 2: Obesity Management

A recent investigation into the effects of PGG on diet-induced obesity showed that oral administration significantly reduced body weight and fat mass in mice fed a high-fat diet over a period of 14 weeks. The study reported improved metabolic markers such as reduced serum triglycerides and enhanced insulin sensitivity .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O10/c14-3-8(17)11(20)12(21)9(18)4-23-13(22)5-1-6(15)10(19)7(16)2-5/h1-3,8-9,11-12,15-21H,4H2/t8-,9+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZJCCHIPATQCN-LUTQBAROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927372 | |

| Record name | 6-O-(3,4,5-Trihydroxybenzoyl)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13186-19-1 | |

| Record name | 6-O-Galloyl-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13186-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-Galloylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013186191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-(3,4,5-Trihydroxybenzoyl)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.